Dimethyl 2-chloropyridine-3,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

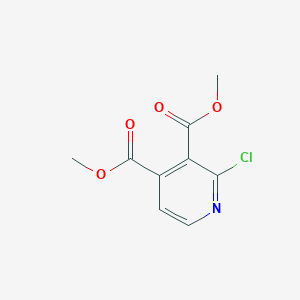

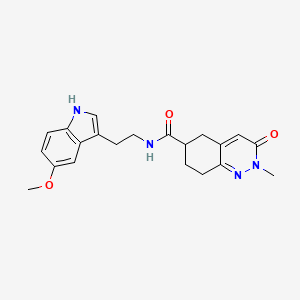

Dimethyl 2-chloropyridine-3,4-dicarboxylate is an organic compound employed as an important intermediate in organic synthesis, agrochemicals, pharmaceuticals, and dyestuff fields . It is slightly soluble in water and is typically found as an off-white to yellow solid .

Synthesis Analysis

The synthesis of dimethyl 2-chloropyridine-3,4-dicarboxylate involves several steps. One method includes the reaction of 3,4-bis(methoxycarbonyl)pyridine-1-oxide with trichlorophosphate at 110°C, followed by column chromatography to isolate the title compound .Molecular Structure Analysis

The molecular formula of dimethyl 2-chloropyridine-3,4-dicarboxylate is C9H8ClNO4, with a molecular weight of 229.62 g/mol. Its chemical structure consists of a chloropyridine ring with two carboxylate groups and two methyl ester groups .Physical and Chemical Properties Analysis

Scientific Research Applications

Complexation and Molecular Recognition

Research demonstrates the capability of certain molecular structures to form complexes through hydrogen bonds and π-stacking interactions, highlighting the importance of microenvironments around carboxylic acid groups. These findings suggest applications in molecular recognition and the design of molecular sensors or catalysts (Zimmerman, Wu, & Zeng, 1991).

Hydrogen Bonding in Molecular Structures

Studies on acid-amide intermolecular hydrogen bonding reveal insights into the stability and formation of hydrogen-bonded dimers. This understanding can be applied in the design of novel drug molecules or materials with specific interaction properties (Wash, Maverick, Chiefari, & Lightner, 1997).

Photodimerization Reactions

Research on the photodimerization of pyridine derivatives provides valuable information on the reactivity and properties of these compounds when exposed to ultraviolet light. This knowledge could be used in the development of photoresponsive materials (Taylor & Kan, 1963).

Catalysis

The use of 4-(N,N-Dimethylamino)pyridine derivatives in catalysis, specifically for the acylation of inert alcohols, underscores the potential of pyridine derivatives in synthetic organic chemistry. This opens avenues for their use in green chemistry and industrial processes (Liu, Ma, Liu, & Wang, 2014).

Safety And Hazards

properties

IUPAC Name |

dimethyl 2-chloropyridine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIVPCNBMBAUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-chloropyridine-3,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)